molecular formula C52H30N4O16 B3119698 Tetrakis(3,5-dicarboxyphenyl)porphyrin CAS No. 253195-52-7

Tetrakis(3,5-dicarboxyphenyl)porphyrin

Cat. No.: B3119698
CAS No.: 253195-52-7
M. Wt: 966.8 g/mol
InChI Key: YVFJQTIHIUPFOR-UHFFFAOYSA-N
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Description

Tetrakis(3,5-dicarboxyphenyl)porphyrin: is a porphyrin derivative characterized by the presence of four 3,5-dicarboxyphenyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its structural rigidity, thermal stability, and functional versatility, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3,5-dicarboxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dicarboxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, with the mixture being heated to facilitate the formation of the porphyrin ring. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized for scalability, often employing large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(3,5-dicarboxyphenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tetrakis(3,5-dicarboxyphenyl)porphyrin is unique due to the specific positioning of its carboxyl groups, which enhances its ability to form stable metal-organic frameworks and participate in diverse chemical reactions. Its structural rigidity and thermal stability also make it particularly valuable in various applications .

Properties

IUPAC Name

5-[10,15,20-tris(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H30N4O16/c57-45(58)25-9-21(10-26(17-25)46(59)60)41-33-1-2-34(53-33)42(22-11-27(47(61)62)18-28(12-22)48(63)64)36-5-6-38(55-36)44(24-15-31(51(69)70)20-32(16-24)52(71)72)40-8-7-39(56-40)43(37-4-3-35(41)54-37)23-13-29(49(65)66)19-30(14-23)50(67)68/h1-20,53,56H,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFJQTIHIUPFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O)C=C3)C9=CC(=CC(=C9)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H30N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(3,5-dicarboxyphenyl)porphyrin
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Reactant of Route 5
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Reactant of Route 6
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